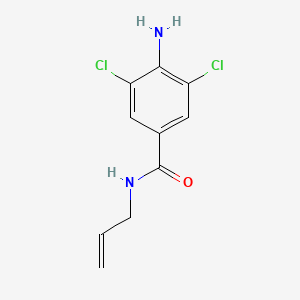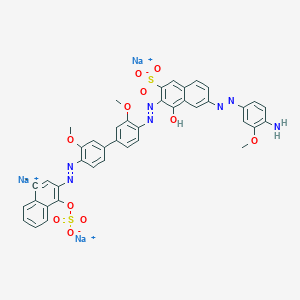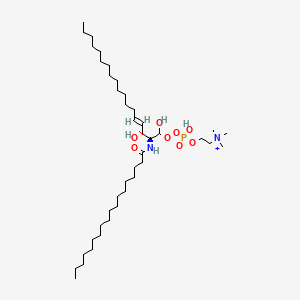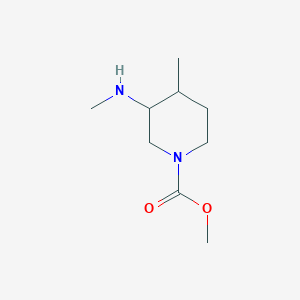
Methyl 4-methyl-3-(methylamino)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methyl-3-(methylamino)piperidine-1-carboxylate is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and structural versatility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-3-(methylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with methylating agents under controlled conditions. One common method includes the use of methyl iodide as a methylating agent in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high purity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-methyl-3-(methylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced piperidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the piperidine derivative.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Applications De Recherche Scientifique
Methyl 4-methyl-3-(methylamino)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 4-methyl-3-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-Amino-1-Boc-piperidine-4-carboxylate
- 1-Methyl-4-(methylamino)piperidine
- tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate
Uniqueness
Methyl 4-methyl-3-(methylamino)piperidine-1-carboxylate is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This compound’s structural features allow for selective interactions with molecular targets, making it valuable in medicinal chemistry and drug development .
Propriétés
Numéro CAS |
694495-66-4 |
|---|---|
Formule moléculaire |
C9H18N2O2 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
methyl 4-methyl-3-(methylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C9H18N2O2/c1-7-4-5-11(9(12)13-3)6-8(7)10-2/h7-8,10H,4-6H2,1-3H3 |
Clé InChI |
OJISLPGKEOEVDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1NC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


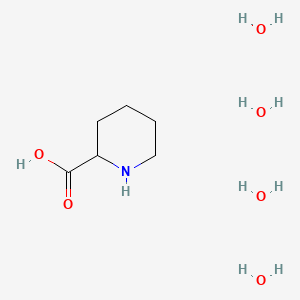

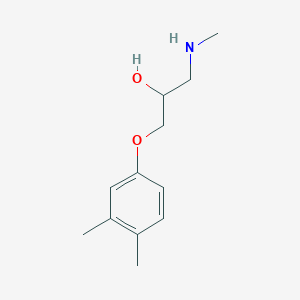
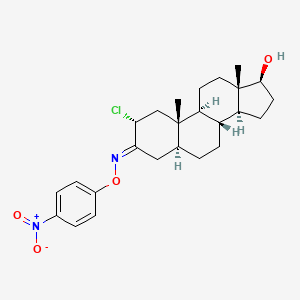
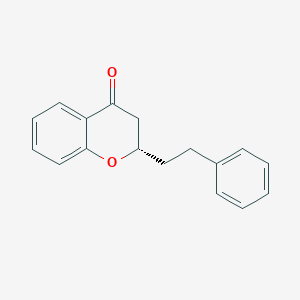
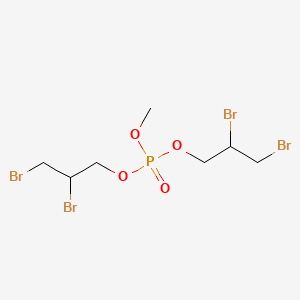
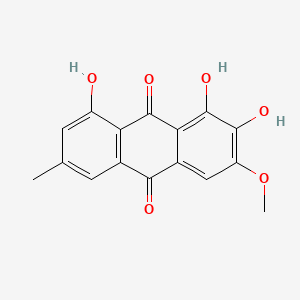
![3-[[3-(4-Bromophenyl)-3-hydroxy-1-thioxo-2-propenyl]thio]propionic acid ethyl ester](/img/structure/B13798531.png)
![3-Azatricyclo[3.3.0.0~2,6~]oct-7-en-4-one](/img/structure/B13798547.png)
